molecular formula C10H21N B12862069 (2R,5R)-2,5-dipropylpyrrolidine

(2R,5R)-2,5-dipropylpyrrolidine

Cat. No.: B12862069
M. Wt: 155.28 g/mol
InChI Key: BYDOZVMJCALYPS-NXEZZACHSA-N
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Description

(2R,5R)-2,5-Dipropylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (2R,5R) configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-dipropylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a pyrrolidine derivative, using chiral catalysts or reagents. For example, the reduction of ®-carvone using a thermostable and organic-solvent-tolerant ene-reductase has been reported to produce (2R,5R)-dihydrocarvone with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes or chemical synthesis routes that are optimized for high yield and purity. The use of biocatalysts, such as ene-reductases, can offer advantages in terms of selectivity and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-Dipropylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce various reduced derivatives.

Scientific Research Applications

(2R,5R)-2,5-Dipropylpyrrolidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-dipropylpyrrolidine involves its interaction with specific molecular targets and pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-2,5-Dipropylpyrrolidine is unique due to its specific stereochemistry and the presence of propyl groups, which can influence its chemical reactivity and biological activity. The compound’s chiral nature makes it valuable in asymmetric synthesis and enantioselective catalysis.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(2R,5R)-2,5-dipropylpyrrolidine

InChI

InChI=1S/C10H21N/c1-3-5-9-7-8-10(11-9)6-4-2/h9-11H,3-8H2,1-2H3/t9-,10-/m1/s1

InChI Key

BYDOZVMJCALYPS-NXEZZACHSA-N

Isomeric SMILES

CCC[C@@H]1CC[C@H](N1)CCC

Canonical SMILES

CCCC1CCC(N1)CCC

Origin of Product

United States

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